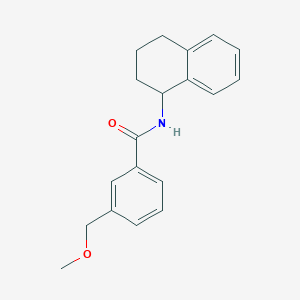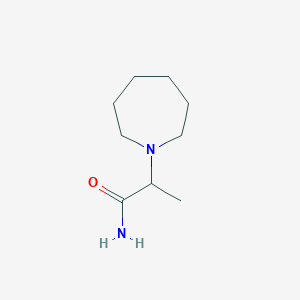![molecular formula C16H13BrCl2N2O2 B7454244 2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a benzimidazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The exact mechanism of action of 2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. The compound also activates the p53 signaling pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. The compound also induces apoptosis in cancer cells by activating the p53 signaling pathway. Additionally, it exhibits anti-viral activity by inhibiting the replication of several viruses, including HIV and HBV.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol has several advantages for lab experiments. It exhibits potent biological activity at relatively low concentrations, making it an attractive candidate for drug development. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of the compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research of 2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol. One area of interest is the development of the compound as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the compound's anti-cancer activity in vivo, as most studies have been conducted in vitro. Additionally, further research is needed to elucidate the compound's mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol involves the reaction of 4-bromo-2-chlorobenzyl alcohol with 2-aminomethyl-6-chlorobenzimidazole in the presence of a suitable base. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol has been extensively studied for its potential therapeutic applications. The compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also shows anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, the compound exhibits anti-viral activity against several viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Eigenschaften
IUPAC Name |
2-[2-[(4-bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O2/c17-10-1-4-15(12(19)7-10)23-9-16-20-13-3-2-11(18)8-14(13)21(16)5-6-22/h1-4,7-8,22H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUNUBUMCDNOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=N2)COC3=C(C=C(C=C3)Br)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)

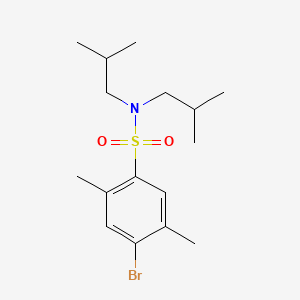
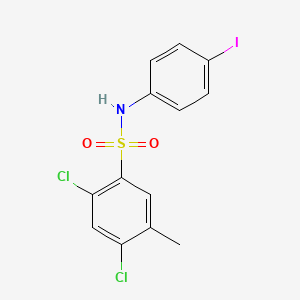
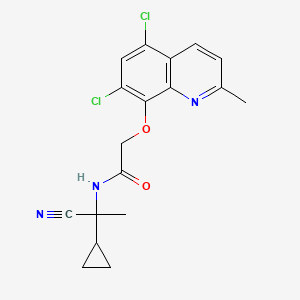
![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)
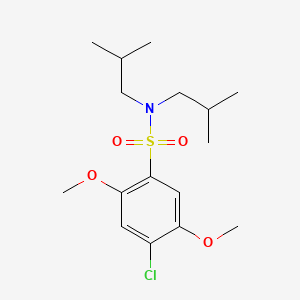
![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)

![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)
